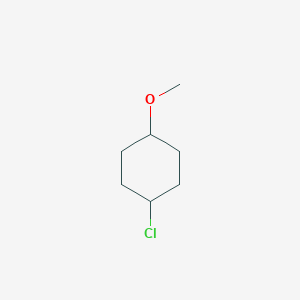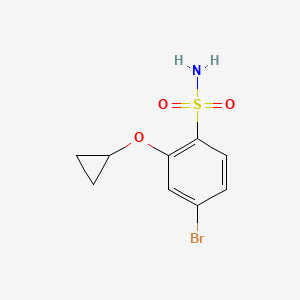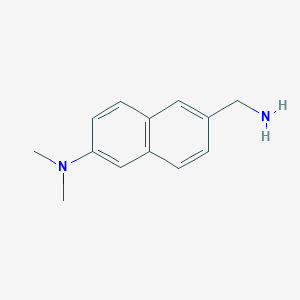
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one is a heterocyclic compound that features a central enone structure flanked by two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one typically involves the condensation of nicotinaldehyde with pyridinylethanone in the presence of a base such as sodium acetate in glacial acetic acid . The reaction proceeds through an aldol condensation mechanism, resulting in the formation of the enone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone structure can be oxidized to form diketones.
Reduction: Reduction can convert the enone to an alcohol.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
作用機序
The mechanism by which 3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one exerts its effects involves its interaction with various molecular targets. The enone structure allows it to act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or the modulation of protein function, contributing to its biological effects .
類似化合物との比較
Similar Compounds
- 3-Hydroxy-3-(4-nitrophenyl)-1-(2-pyridinyl)-1-propanone
- (E)-3-(4-nitrophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
- (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one
Uniqueness
3-Hydroxy-1,3-di(pyridin-4-yl)prop-2-en-1-one is unique due to its symmetrical structure and the presence of two pyridine rings, which can enhance its ability to interact with multiple biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
(Z)-3-hydroxy-1,3-dipyridin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-9,16H/b12-9- |
InChIキー |
KEQVTWUWWKYNAM-XFXZXTDPSA-N |
異性体SMILES |
C1=CN=CC=C1/C(=C/C(=O)C2=CC=NC=C2)/O |
正規SMILES |
C1=CN=CC=C1C(=CC(=O)C2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
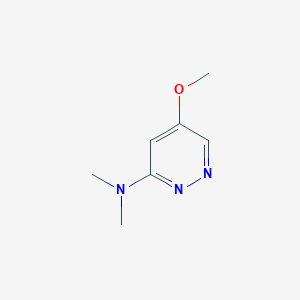
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
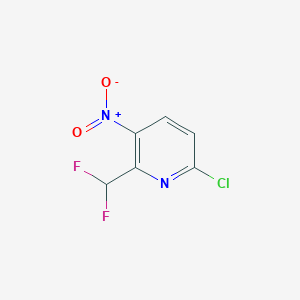
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
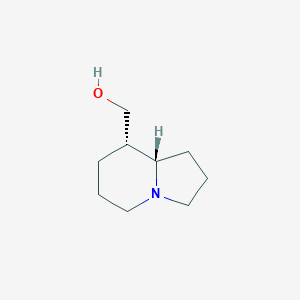

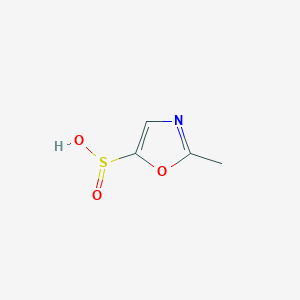

![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)
